Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite
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Overview
Description
Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite is a complex organic compound with a unique structure that includes a bromophenyl group, a thioether linkage, and a phosphoramidite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The bromophenyl group is introduced through a bromination reaction, while the thioether linkage is formed via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group results in sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite involves its interaction with specific molecular targets and pathways. The phosphoramidite moiety can act as a nucleophile, participating in various chemical reactions. The thioether linkage and bromophenyl group contribute to the compound’s reactivity and binding affinity with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Diphenyl ((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite
- Diphenyl ((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite
Uniqueness
Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and properties compared to its chlorinated or fluorinated analogs. The bromine atom’s larger size and different electronic properties influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Properties
Molecular Formula |
C39H39BrNO2PS |
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Molecular Weight |
696.7 g/mol |
IUPAC Name |
(1S,2R)-2-(4-bromophenyl)sulfanyl-N-(cyclohexylmethyl)-N-diphenoxyphosphanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C39H39BrNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h2-5,8-15,18-29,31,38-39H,1,6-7,16-17,30H2/t38-,39+/m0/s1 |
InChI Key |
BEJXXPGFYKBDHF-ZESVVUHVSA-N |
Isomeric SMILES |
C1CCC(CC1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Canonical SMILES |
C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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